

Monononyl Phthalate-d4 in Metabolic Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: Monononyl Phthalate-d4

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Abstract

This technical guide details the critical role of **Monononyl Phthalate-d4** as an internal standard in the metabolic research of diisononyl phthalate (DINP), a widely used plasticizer with potential endocrine-disrupting properties. Accurate quantification of DINP metabolites is paramount for assessing human exposure and understanding its metabolic fate. This document provides a comprehensive overview of DINP metabolism, detailed experimental protocols for in vitro and in vivo studies, and analytical methodologies for metabolite quantification, underscoring the indispensable application of **Monononyl Phthalate-d4** in achieving precise and reliable results.

Introduction: The Significance of Deuterated Standards in Phthalate Research

Phthalates are ubiquitous environmental contaminants, and understanding their metabolic pathways is crucial for assessing their potential impact on human health. Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a plasticizer. Due to its non-covalent binding to polymer matrices, DINP can leach from consumer products, leading to widespread human exposure.

Metabolic studies of DINP rely on the accurate measurement of its metabolites in biological matrices such as urine. Deuterium-labeled internal standards, such as **Monononyl Phthalate-**

d4, are indispensable tools in these analytical workflows.[1][2] They are chemically identical to their non-labeled counterparts but have a distinct mass, allowing for precise quantification by mass spectrometry. The use of isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, is considered the gold standard for analyzing substances at very low concentrations, which is often the case for phthalate metabolites in biological samples.

Monononyl Phthalate-d4 is commercially available from various chemical suppliers.[1][2][3]

Metabolic Pathways of Diisononyl Phthalate (DINP)

The metabolism of DINP is a multi-step process primarily occurring in the liver. It involves an initial hydrolysis followed by oxidative modifications.

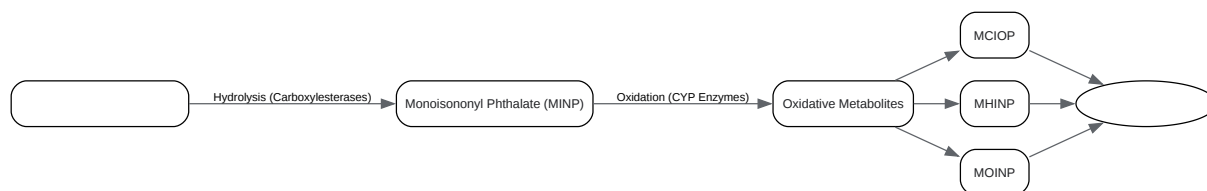
Phase I Metabolism:

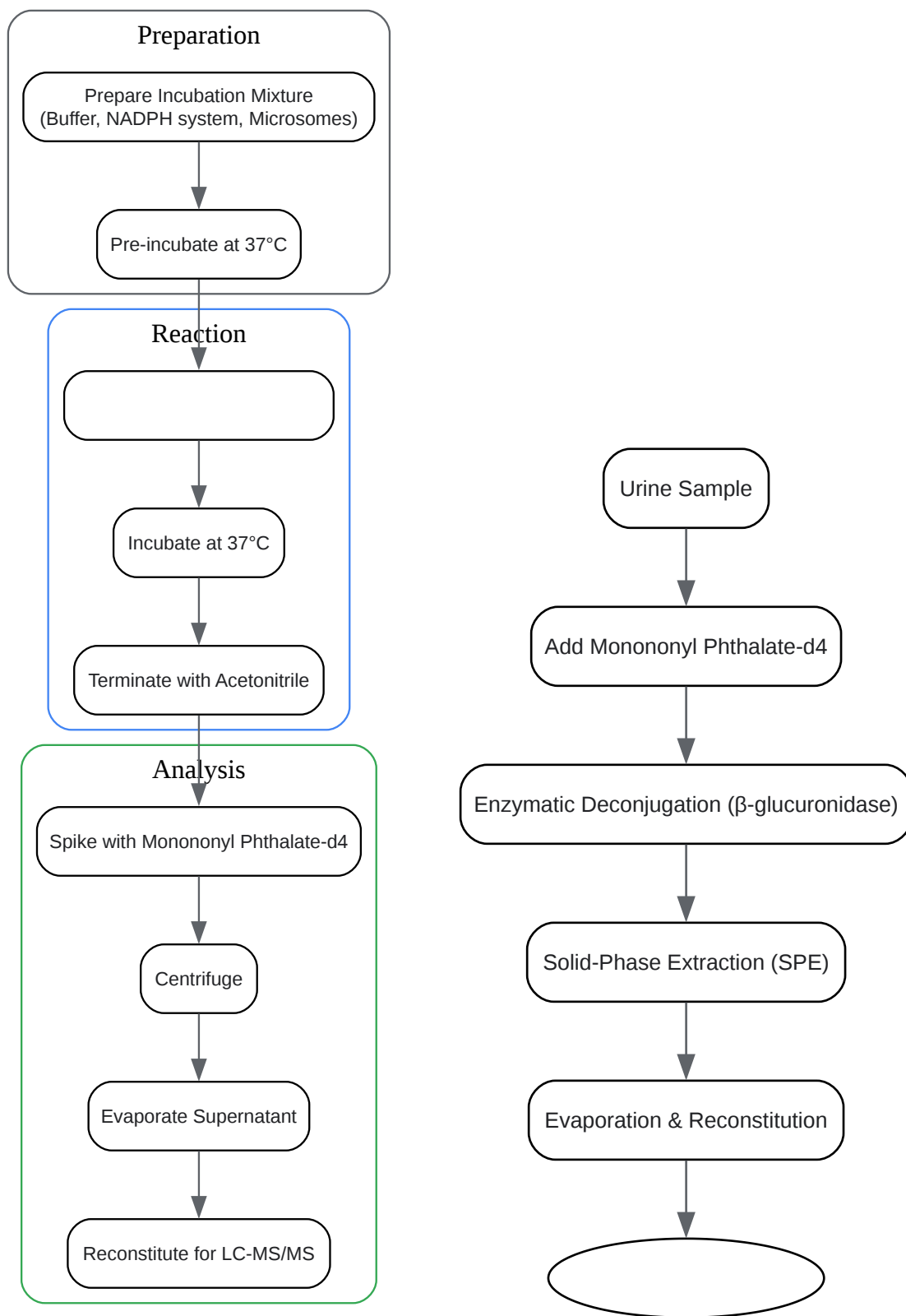
- **Hydrolysis:** DINP is first hydrolyzed by carboxylesterases to its monoester, monoisononyl phthalate (MINP).[4][5][6] This initial step is crucial as the monoester is often considered more biologically active than the parent diester.
- **Oxidation:** The alkyl chain of MINP undergoes further oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[7][8] This results in the formation of several key oxidative metabolites:
 - Mono(carboxyisooctyl) phthalate (MCIOP)
 - Mono(hydroxyisononyl) phthalate (MHINP)
 - Mono(oxoisononyl) phthalate (MOINP)

These oxidative metabolites are the most abundant and reliable biomarkers of DINP exposure found in urine, as MINP is often present at very low or undetectable levels.

Phase II Metabolism:

The hydroxylated metabolites can undergo glucuronidation, a process that increases their water solubility and facilitates their excretion from the body.





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